BMS-690514

Description

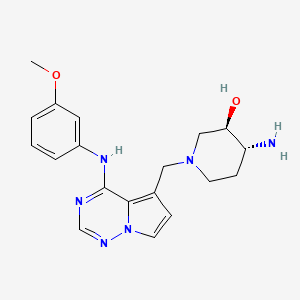

Pan HER/VEGFR2 Receptor Tyrosine Kinase Inhibitor this compound is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor this compound binds to human epidermal growth factor receptors (EGFR) 1, 2 and 4 (HER1, HER2 and HER4) and vascular endothelial growth factor receptor 1, 2 and 3 (VEGFR-1, -2 and -3), all of which are frequently overexpressed by a variety of tumor types. Binding of this agent to these receptors may result in the inhibition of tumor cell proliferation; the inhibition of endothelial cell migration and proliferation and angiogenesis; and tumor cell death.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an ErbB/VEGFR Inhibitor and antineoplastic agent

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQVNMSRKWUSH-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042689 | |

| Record name | BMS-690514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859853-30-8 | |

| Record name | BMS-690514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-690514 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-690514 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Targets of BMS-690514: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activities. This pyrrolotriazine-based compound has been the subject of extensive preclinical investigation, revealing a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for target validation, and a visual representation of the associated signaling pathways.

Primary Molecular Targets: A Dual-Action Inhibitor

This compound is a pan-inhibitor of two critical receptor tyrosine kinase families implicated in tumor growth and vascularization: the Human Epidermal Growth Factor Receptor (HER) family and the Vascular Endothelial Growth Factor Receptor (VEGFR) family.[1] By concurrently targeting these pathways, this compound exerts a comprehensive blockade on tumor cell proliferation, survival, and the development of a tumor-supporting vasculature.

HER Family Inhibition

This compound demonstrates potent inhibitory activity against key members of the HER family, which are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The primary HER family targets are:

-

EGFR (HER1): Epidermal Growth factor Receptor

-

HER2: Human Epidermal Growth Factor Receptor 2

-

HER4: Human Epidermal Growth Factor Receptor 4

VEGFR Family Inhibition

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound effectively inhibits this process by targeting the VEGFR family, key regulators of angiogenesis. The primary VEGFR family targets include:

-

VEGFR-1: Vascular Endothelial Growth Factor Receptor 1

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2

-

VEGFR-3: Vascular Endothelial Growth Factor Receptor 3

Quantitative Analysis of Kinase Inhibition

The potency of this compound against its molecular targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | IC50 (nM) |

| EGFR (HER1) | 5 |

| HER2 | 20 |

| HER4 | 60 |

| VEGFR-1 | 25-50 |

| VEGFR-2 | 25-50 |

| VEGFR-3 | 25-50 |

| Flt-3 | 110 |

| Lck | 220 |

Data compiled from multiple sources.

Cellular Activity of this compound

The inhibitory effect of this compound has been further validated in various human tumor cell lines. The IC50 values for cell proliferation inhibition correlate with the underlying dependency of these cell lines on HER family signaling.

| Cell Line | Tumor Type | Receptor Status | IC50 (nM) |

| PC9 | Non-Small Cell Lung | EGFR exon 19 deletion | <10 |

| NCI-H358 | Non-Small Cell Lung | KRAS mutant | >10,000 |

| BT-474 | Breast | HER2 amplified | 20-50 |

| MDA-MB-468 | Breast | EGFR overexpressed | 20-50 |

| Calu-3 | Lung | HER2 amplified | 50-100 |

Data represents a summary from preclinical studies.

Signaling Pathways Targeted by this compound

This compound's therapeutic potential stems from its ability to disrupt key downstream signaling cascades initiated by the HER and VEGFR families.

HER2 Signaling Pathway

Upon activation, HER2 dimerizes with other HER family members, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of signaling events, primarily through the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and differentiation.

References

BMS-690514: A Comprehensive Technical Guide to a Pan-HER/VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available, and reversible small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critical in tumor growth and angiogenesis.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against members of the human epidermal growth factor receptor (HER/ErbB) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][3][4] This dual-pathway inhibition of both tumor cell proliferation and tumor-associated angiogenesis positions this compound as a compound of significant interest in oncology research and development.[3] This technical guide provides a detailed overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, quantitative inhibitory activity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the kinase domain of both HER family receptors and VEGFRs. This binding event prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1]

HER Pathway Inhibition

The HER family of receptors plays a crucial role in the development and progression of various epithelial tumors. Overexpression or activating mutations of EGFR and HER2 are well-established oncogenic drivers. By inhibiting EGFR, HER2, and HER4, this compound can effectively shut down these pro-survival signals in cancer cells.[3]

VEGFR Pathway Inhibition

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-1, -2, and -3, this compound can disrupt the tumor's blood supply, leading to nutrient deprivation and the inhibition of tumor growth.[1][3]

Figure 1: Simplified signaling pathways inhibited by this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The potency of this compound against various kinases has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) |

| EGFR (HER1) | 5[5] |

| HER2 | 20[5] |

| HER4 | 60[5] |

| VEGFR-1 | 25-50[5] |

| VEGFR-2 | 25-50[5] |

| VEGFR-3 | 25-50[5] |

| Flt-3 | Data not available |

| Lck | Data not available |

Cellular Proliferation Inhibitory Activity

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those dependent on HER signaling.

| Cell Line | Cancer Type | Key Mutation/Status | IC50 (nM) |

| HCC4006 | Non-Small Cell Lung | EGFR exon 19 deletion | 2-35[5] |

| HCC827 | Non-Small Cell Lung | EGFR exon 19 deletion | 2-35[5] |

| PC9 | Non-Small Cell Lung | EGFR exon 19 deletion | 2-35[5] |

| DiFi | Colorectal | EGFR gene amplification | Data not available |

| NCI-H2073 | Non-Small Cell Lung | EGFR gene amplification | Data not available |

| A431 | Epidermoid Carcinoma | EGFR gene amplification | Data not available |

| A549 | Non-Small Cell Lung | EGFR wild-type | ~20[6] |

| H1975 | Non-Small Cell Lung | EGFR T790M mutation | ~20[6] |

| H1650 | Non-Small Cell Lung | EGFR exon 19 deletion | ~10[6] |

| H1299 | Non-Small Cell Lung | EGFR null | ~40[6] |

In Vivo Anti-Tumor Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various xenograft models when administered orally.

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |

| PC9 | Non-Small Cell Lung | >3 mg/kg, once daily | Tumor regression[5] |

| A549 | Non-Small Cell Lung | Not specified | Increased survival (p=0.02)[6] |

| H1299 | Non-Small Cell Lung | Not specified | Increased survival (p=0.02)[6] |

| H1975 | Non-Small Cell Lung | Not specified | Increased survival (p=0.1)[6] |

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

A Phase I/IIa clinical trial evaluated the efficacy of this compound in patients with advanced NSCLC. The maximum tolerated dose (MTD) was determined to be 200mg daily.[7]

| Patient Cohort | Disease Control Rate (≥4 months) | Objective Response Rate |

| Erlotinib-naïve (Cohort A) | 43.3%[7] | 3.3%[7] |

| Erlotinib-resistant (Cohort B) | 22.6%[7] | 3.2%[7] |

Furthermore, in patients with EGFR mutations (including the T790M resistance mutation), 7 out of 10 (70%) achieved disease control, compared to 6 out of 21 (29%) with wild-type EGFR.[7]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A luminescent kinase assay, such as the Kinase-Glo™ assay, is a common method to determine the in vitro inhibitory activity of compounds like this compound.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant kinase (e.g., VEGFR2, EGFR)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase buffer.

-

Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.

-

Add the master mix to the wells of a 96-well plate.

-

Add the this compound dilutions to the respective wells. Include wells with vehicle only as a positive control (no inhibition) and wells with no enzyme as a negative control (100% inhibition).

-

Initiate the reaction by adding the diluted recombinant kinase to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Proliferation Assay (Clonogenic Assay)

The clonogenic assay is a gold-standard method to determine the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

References

- 1. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonogenic Assay [en.bio-protocol.org]

- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Clonogenic Assay [bio-protocol.org]

Preclinical Profile of BMS-690514: A Dual Inhibitor of HER and VEGFR Pathways in Cancer Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases critical in tumor growth and angiogenesis.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant activity against members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs).[2][3] This dual inhibition of pathways involved in both tumor cell proliferation and the blood supply that sustains it provides a strong rationale for its investigation as a broad-spectrum anti-cancer agent.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of HER family and VEGFR family receptors.[2] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and migration.[4] By simultaneously targeting both the tumor cells directly through HER inhibition and the tumor vasculature through VEGFR inhibition, this compound presents a multi-pronged attack on cancer progression.[2][3]

Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound.

Data Presentation

In Vitro Efficacy: Inhibition of Kinase Activity and Cell Proliferation

This compound has demonstrated potent inhibitory activity against a panel of kinases and cancer cell lines. The half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based proliferation assays are summarized below.

Table 1: In Vitro Kinase Inhibition by this compound [3]

| Kinase Target | IC50 (nmol/L) |

| EGFR | 5 |

| HER2 | 20 |

| HER4 | 60 |

| VEGFR-1 | 50 |

| VEGFR-2 | 25 |

| VEGFR-3 | 50 |

| FLT3 | 110 |

| Lck | 220 |

| CAMKII | >1000 |

Table 2: In Vitro Cell Proliferation Inhibition by this compound [3]

| Cell Line | Cancer Type | Receptor Status | IC50 (nmol/L) |

| PC9 | Non-Small Cell Lung | EGFR exon 19 deletion | 10 |

| HCC4006 | Non-Small Cell Lung | EGFR exon 19 deletion | 20 |

| NCI-H1975 | Non-Small Cell Lung | EGFR L858R/T790M | 500 |

| GEO | Colon | EGFR wild-type | >1000 |

| HCT116 | Colon | EGFR wild-type | >1000 |

| N87 | Gastric | HER2 amplified | 100 |

| BT-474 | Breast | HER2 amplified | 200 |

| MDA-MB-453 | Breast | HER2 amplified | 500 |

| MCF7 | Breast | HER2 low | >1000 |

In Vivo Efficacy: Antitumor Activity in Xenograft Models

The antitumor activity of orally administered this compound was evaluated in various human tumor xenograft models in nude mice.[3]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models [3]

| Tumor Model | Receptor Status | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 60 | 118 |

| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 30 | 118 |

| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 15 | 113 |

| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 7.5 | 112 |

| NCI-H1975 (Lung) | EGFR L858R/T790M | Q1d x 21 | 90 | 70 |

| GEO (Colon) | EGFR wild-type | Q1d x 21 | 60 | 50 |

| HCT116 (Colon) | EGFR wild-type | Q1d x 21 | 60 | 50 |

| N87 (Gastric) | HER2 amplified | Q1d x 21 | 60 | 80 |

| BT-474 (Breast) | HER2 amplified | Q1d x 21 | 60 | 75 |

Note: Tumor growth inhibition >100% indicates tumor regression.

Experimental Protocols

Cell Proliferation Assay

This protocol outlines the general steps for determining the IC50 values of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are harvested during the exponential growth phase and seeded into 96-well microplates at a predetermined density.

-

Compound Addition: After allowing the cells to adhere overnight, various concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effect.

-

Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo, is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance or luminescence is read using a plate reader, and the data is used to generate dose-response curves to calculate the IC50 value.

Western Blot Analysis

This protocol is used to assess the inhibition of receptor phosphorylation by this compound.

Methodology:

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target receptors (e.g., p-EGFR, EGFR).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol describes the evaluation of the antitumor efficacy of this compound in mouse models.

Methodology:

-

Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally once daily (Q1d) for a defined period (e.g., 14 or 21 days). The control group receives the vehicle. The maximum tolerated dose in nude mice has been established at 90 mg/kg.[3]

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.

-

Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Matrigel Plug Assay

This assay is used to assess the antiangiogenic activity of this compound in vivo.

Methodology:

-

Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and, in the treatment group, with this compound.

-

Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice. The Matrigel solidifies at body temperature, forming a plug.

-

Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

-

Analysis: The plugs are analyzed for the extent of new blood vessel formation. This can be quantified by measuring the hemoglobin content within the plug or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is employed to non-invasively measure the effects of this compound on tumor blood flow and vascular permeability.

Methodology:

-

Baseline Imaging: Mice bearing established tumors undergo a baseline DCE-MRI scan.

-

Contrast Agent Injection: A gadolinium-based contrast agent is injected intravenously.

-

Dynamic Imaging: A series of T1-weighted images are rapidly acquired before, during, and after the injection of the contrast agent.

-

Post-Treatment Imaging: After a period of treatment with this compound, the DCE-MRI is repeated.

-

Pharmacokinetic Modeling: The signal intensity changes over time within the tumor are analyzed using pharmacokinetic models to derive quantitative parameters such as Ktrans (volume transfer constant) and Ve (extravascular, extracellular space volume fraction), which reflect vascular permeability and perfusion.

Conclusion

The preclinical data for this compound strongly support its profile as a potent dual inhibitor of the HER and VEGFR signaling pathways. Its ability to inhibit the proliferation of a broad range of cancer cell lines and to induce tumor regression in multiple xenograft models, including those with acquired resistance to other EGFR inhibitors, highlights its therapeutic potential.[3][5] The demonstrated antiangiogenic effects further contribute to its robust antitumor activity.[2][3] The comprehensive preclinical evaluation of this compound provides a solid foundation for its clinical development in the treatment of solid tumors.

References

- 1. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-690514: A Pan-HER/VEGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690514 is a potent, orally bioavailable, small molecule inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1][2] This dual inhibition of critical pathways involved in tumor growth, proliferation, and angiogenesis has positioned this compound as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][2]triazin-5-yl]methyl]piperidin-3-ol, is a pyrrolotriazine-based compound. Its chemical structure is characterized by a central pyrrolotriazine core, a substituted piperidinol moiety, and a methoxyphenylamino group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][2]triazin-5-yl]methyl]piperidin-3-ol |

| CAS Number | 859853-30-8 |

| Molecular Formula | C₁₉H₂₄N₆O₂ |

| SMILES | COc1cccc(c1)Nc2c3c(ccn3ncn2)CN4CC--INVALID-LINK--O">C@HN |

| InChI Key | CSGQVNMSRKWUSH-IAGOWNOFSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 368.43 g/mol | PubChem |

| Water Solubility | 0.306 mg/mL | ALOGPS |

| logP | 1.14 | Chemaxon |

| pKa (Strongest Acidic) | 14.09 | Chemaxon |

| pKa (Strongest Basic) | 9.51 | Chemaxon |

| Polar Surface Area | 100.94 Ų | Chemaxon |

| Rotatable Bond Count | 5 | Chemaxon |

| Hydrogen Bond Donors | 3 | Chemaxon |

| Hydrogen Bond Acceptors | 7 | Chemaxon |

Pharmacological Properties and Mechanism of Action

This compound is a pan-inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4, and also targets the VEGFR family (VEGFR1, VEGFR2, and VEGFR3).[1][3] By binding to the ATP-binding site of the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition disrupts key cellular processes in cancer cells, including proliferation, survival, and angiogenesis.

Table 3: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| EGFR (HER1) | 5 |

| HER2 | 20 |

| HER4 | 60 |

| VEGFR1 | 25-50 |

| VEGFR2 | 25-50 |

| VEGFR3 | 25-50 |

| Flt-3 | 110 |

| Lck | 220 |

IC₅₀ values were determined in enzymatic assays.[1][4]

The inhibition of the HER and VEGFR signaling pathways by this compound is depicted in the following diagram:

Caption: Inhibition of HER and VEGFR signaling pathways by this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target receptor tyrosine kinases.

Methodology:

A representative protocol for an in vitro kinase assay is as follows:

-

Reagents:

-

Recombinant human kinase enzymes (e.g., EGFR, HER2, VEGFR2)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration near the Kₘ for each enzyme)

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

-

This compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

-

Procedure:

-

Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

A common method for assessing cell proliferation is the clonogenic survival assay:

-

Cell Lines and Culture:

-

Select cancer cell lines with known HER or VEGFR expression levels (e.g., non-small-cell lung cancer cell lines H1299 and H1975).

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed a known number of cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5 to 500 nmol/L) for a specified duration (e.g., 12 hours).[5]

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for a period that allows for colony formation (typically 7-14 days).

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies (containing ≥50 cells).

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

-

Caption: Workflow for a clonogenic cell proliferation assay.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously implant human tumor cells (e.g., NSCLC xenografts) into the flanks of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at various doses once daily.[1]

-

The control group receives the vehicle solution.

-

-

Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group over time.

-

Determine the tumor growth inhibition for each treatment group compared to the control group.

-

Pharmacokinetics and Metabolism

Preclinical studies have shown that this compound exhibits variable oral bioavailability across different species, ranging from 8% in monkeys to approximately 100% in rats.[2][6] In humans, this compound is rapidly absorbed and extensively metabolized.[7][8] The primary metabolic pathways include oxidation, mediated by CYP2D6 and CYP3A4, and direct glucuronidation.[6]

Conclusion

This compound is a potent dual inhibitor of the HER and VEGFR receptor tyrosine kinase families, demonstrating significant anti-proliferative and anti-angiogenic activities in preclinical models. Its well-characterized chemical and pharmacological properties, along with a manageable safety profile in early clinical trials, underscore its potential as a therapeutic agent in oncology. Further research is warranted to fully elucidate its clinical efficacy in various cancer types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BMS 690514 - AdisInsight [adisinsight.springer.com]

- 3. This compound | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and disposition of [14C]this compound, an ErbB/vascular endothelial growth factor receptor inhibitor, after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of BMS-690514: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2][3] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against all human epidermal growth factor receptor (HER/ErbB) family members (EGFR/HER1, HER2, and HER4) and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][4] The dual targeting of both tumor cell proliferation and tumor-associated angiogenesis pathways positions this compound as a compound of interest in the development of cancer therapeutics.[3] This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of this compound, along with detailed experimental protocols for its characterization.

Mechanism of Action: Dual Inhibition of HER and VEGFR Signaling

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both HER family receptors and VEGFRs.[5] This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[3][5]

HER (ErbB) Signaling Pathway: The HER family of receptors plays a critical role in the growth and proliferation of many epithelial tumors.[3] Ligand binding to EGFR (HER1), or the overexpression of HER2, leads to receptor dimerization and autophosphorylation of tyrosine residues. This, in turn, activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, promoting cell cycle progression and inhibiting apoptosis.[5] this compound's inhibition of EGFR, HER2, and HER4 effectively abrogates these signals.

VEGFR Signaling Pathway: The VEGFR family, particularly VEGFR2, is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Binding of VEGF to its receptor on endothelial cells stimulates receptor dimerization, kinase activation, and the initiation of signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] By inhibiting VEGFRs, this compound can suppress tumor angiogenesis.[3]

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Kinase Inhibitory Potency

This compound is a potent inhibitor of both HER family and VEGFR kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) against key target kinases.

| Target Kinase | IC50 (nM) |

| EGFR (HER1) | 5 |

| HER2 | 19 |

| VEGFR2 | 50 |

| Flt-3 | 110 |

| Lck | 220 |

Data sourced from product data sheets.[5]

In Vitro Cellular Proliferation

The inhibitory effect of this compound on kinase signaling translates to potent anti-proliferative activity in various human tumor cell lines. The potency is generally correlated with the dependence of the cell line on HER kinase signaling.

| Cell Line | Tumor Type | IC50 (nM) |

| A431 | Epidermoid Carcinoma | Data not available in search results |

| NCI-H1975 | Non-Small Cell Lung Cancer (with activating EGFR mutation) | Data not available in search results |

| BT-474 | Breast Ductal Carcinoma | Data not available in search results |

| HUVEC | Human Umbilical Vein Endothelial Cells | Data not available in search results |

Note: Specific IC50 values for cell lines were not available in the provided search results, but the compound has been shown to inhibit the proliferation of tumor cells.[3]

Experimental Protocols

Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.

References

- 1. This compound | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro characterization of the metabolic pathways and cytochrome P450 inhibition and induction potential of this compound, an ErbB/vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

Methodological & Application

Preparing BMS-690514 for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases, including epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 4 (HER4), and vascular endothelial growth factor receptors (VEGFRs). Its dual action of inhibiting tumor cell proliferation and angiogenesis makes it a compound of significant interest in preclinical and clinical cancer research. This document provides detailed application notes and protocols for the preparation and administration of this compound in animal studies, ensuring proper handling and enabling reproducible experimental outcomes.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for appropriate formulation and administration.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₆O₂ | PubChem |

| Molecular Weight | 368.43 g/mol | PubChem |

| Appearance | Solid | --- |

| Predicted Water Solubility | 0.306 mg/mL | DrugBank |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences |

Recommended Protocol for Oral Formulation Preparation

This protocol is based on a standard vehicle composition for administering hydrophobic compounds to rodents via oral gavage. It is essential to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a large batch.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 400 (PEG400)

-

Tween® 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Pipettes and sterile filter tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weight, and the desired dose and dosing volume. A common dosing volume for oral gavage in mice is 100 µL per 20 g of body weight.

-

Dissolve this compound in DMSO:

-

Weigh the required amount of this compound powder and place it in a sterile conical tube.

-

Add the calculated volume of DMSO to achieve a 10% final concentration of DMSO in the total formulation volume.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

-

Add PEG400:

-

To the DMSO solution, add the calculated volume of PEG400 to achieve a 40% final concentration.

-

Vortex the mixture until it is homogeneous.

-

-

Add Tween 80:

-

Add the calculated volume of Tween 80 to achieve a 5% final concentration.

-

Vortex thoroughly to ensure uniform mixing.

-

-

Add Saline:

-

Slowly add the sterile saline to the mixture to reach the final desired volume (achieving a 45% final concentration of saline).

-

Vortex the final solution until it is a clear and homogeneous suspension.

-

-

Final Checks and Storage:

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

-

The freshly prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. It is recommended to re-vortex the solution before each administration.

-

Experimental Workflow for In Vivo Administration

The following diagram outlines the typical workflow for preparing and administering this compound to animals in a research setting.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The diagram below illustrates the targeted pathways.

Conclusion

Proper preparation of this compound is paramount for the success and reproducibility of in vivo animal studies. The provided protocol for an oral formulation offers a robust starting point for researchers. It is always recommended to consult relevant literature and perform small-scale pilot studies to optimize the formulation for specific experimental needs. Understanding the compound's mechanism of action and the signaling pathways it inhibits is also crucial for interpreting experimental results and designing further studies.

Application Notes and Protocols: BMS-690514 for Mouse Xenografts

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690514 is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (EGFR), HER2, HER4, and vascular endothelial growth factor receptor (VEGFR) kinase families.[1][2] This dual targeting of tumor cell proliferation and angiogenesis makes this compound a compound of significant interest in preclinical cancer research, particularly in mouse xenograft models.[1][2] These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the use of this compound in such models. Detailed methodologies for establishing xenografts, preparing and administering the compound, and monitoring tumor response are outlined to ensure reproducible and reliable experimental outcomes.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP binding sites of key receptor tyrosine kinases (RTKs) involved in oncogenesis. It potently targets EGFR (HER1), HER2, and HER4, which are frequently overexpressed or mutated in various epithelial cancers, leading to uncontrolled cell growth and survival.[1] Simultaneously, it inhibits VEGFRs, crucial mediators of angiogenesis, the process by which tumors develop their own blood supply to sustain growth and metastasize.[2] By disrupting these critical signaling pathways, this compound can inhibit tumor cell proliferation and cut off the tumor's vascular supply.[1]

Signaling Pathway Inhibited by this compound

Caption: this compound inhibits EGFR, HER2, HER4, and VEGFR signaling pathways.

Recommended Dosage for Mouse Xenografts

The antitumor activity of this compound has been evaluated in multiple tumor xenograft models. The compound is well-tolerated in nude mice when administered once daily via oral gavage. The maximum tolerated dose (MTD) has been established, and significant tumor regression has been observed at doses well below the MTD.[1]

| Parameter | Dosage | Administration Route | Frequency | Duration | Reference |

| Maximum Tolerated Dose (MTD) | 90 mg/kg | Oral Gavage | Once Daily | 14 to 21 days | [1] |

| Efficacious Dose Range | > 3 mg/kg | Oral Gavage | Once Daily | 14 to 21 days | [1] |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo mouse xenograft studies with this compound. These should be adapted based on the specific cell line and research objectives.

Materials

-

This compound

-

Vehicle for solubilization (e.g., 0.5% methylcellulose)

-

Appropriate tumor cell line

-

Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Oral gavage needles (18-20 gauge, flexible tip recommended)

-

Digital calipers

-

Anesthetic (e.g., isoflurane)

-

Animal balance

Experimental Workflow

Caption: Workflow for a typical mouse xenograft study with this compound.

Protocol for Tumor Cell Implantation

-

Cell Preparation: Culture tumor cells in appropriate media until they reach 70-80% confluency in the exponential growth phase.

-

Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 5 minutes.

-

Washing and Resuspension: Discard the supernatant and wash the cell pellet twice with sterile PBS. Resuspend the final pellet in cold PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL. For cell lines with low tumorigenicity, resuspending in a 1:1 mixture of PBS and Matrigel can improve engraftment.

-

Injection: Anesthetize the mouse. Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells). Inject the cells subcutaneously into the flank of the mouse.

Protocol for this compound Preparation and Administration

-

Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose. The concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the mice, assuming a standard dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse). Vortex thoroughly before each use to ensure a uniform suspension. Prepare a vehicle-only solution to serve as the control.

-

Animal Restraint: Securely restrain the mouse to prevent movement.

-

Oral Gavage:

-

Measure the appropriate gavage needle length from the tip of the mouse's nose to the last rib to avoid stomach perforation.

-

Attach the gavage needle to a 1 mL syringe filled with the dosing solution.

-

Gently insert the gavage needle into the mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle.

-

Slowly dispense the solution into the stomach.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitoring and Data Collection

-

Tumor Growth: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Daily Monitoring: Throughout the treatment period, monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the animals.

-

Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), after a fixed duration of treatment, or if signs of excessive toxicity are observed.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and dosage information provided herein offer a solid foundation for designing and executing preclinical mouse xenograft studies. Adherence to these guidelines will facilitate the generation of robust and reliable data to further evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for BMS-690514 in Non-Small Cell Lung Cancer (NSCLC) Research

Introduction

BMS-690514 is a potent, orally available, reversible small-molecule inhibitor targeting multiple receptor tyrosine kinases.[1] It is a dual inhibitor, primarily targeting the human epidermal growth factor receptor (HER/ErbB) family (EGFR/HER1, HER2, HER4) and the vascular endothelial growth factor receptor (VEGFR) family (VEGFR-1, -2, -3).[1][2] This dual action allows this compound to simultaneously inhibit tumor cell proliferation, survival, and tumor-associated angiogenesis, making it a subject of significant interest in NSCLC research, including in models resistant to first-generation EGFR inhibitors.[2][3] These notes provide an overview of its application, key quantitative data, and detailed protocols for its use in a research setting.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR Pathways

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the kinase domain of both EGFR and VEGFR, thereby inhibiting their autophosphorylation and the activation of downstream signaling cascades.

-

EGFR Pathway Inhibition : In NSCLC cells, particularly those with activating EGFR mutations, the EGFR signaling pathway is constitutively active, driving cell proliferation and survival through cascades like RAS/MAPK and PI3K/AKT. By inhibiting EGFR, HER2, and HER4, this compound effectively blocks these pro-tumorigenic signals.[2] The compound has shown efficacy in NSCLC cells with activating EGFR mutations (e.g., exon 19 deletion) and even in those with the T790M resistance mutation.[2][3]

-

VEGFR Pathway Inhibition : Solid tumors require the formation of new blood vessels (angiogenesis) to grow. The VEGFR signaling pathway is critical for this process. By inhibiting VEGFR kinases, this compound disrupts tumor angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor.[2][4]

Caption: Dual inhibition of EGFR and VEGFR pathways by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in NSCLC models.

Table 1: In Vitro Potency of this compound in NSCLC Cell Lines

| Cell Line | Tumor Type | Receptor Status / EGFR Mutation | IC₅₀ (nmol/L) for Cell Proliferation | Citation |

|---|---|---|---|---|

| PC9 | NSCLC | EGFR Exon 19 Deletion | 2 | [2] |

| NCI-H358 | NSCLC | EGFR Wild-Type | 145 | [2] |

| NCI-H1975 | NSCLC | EGFR L858R + T790M | 200-500 | [3][4] |

| A549 | NSCLC | EGFR Wild-Type | >500 | [3] |

| H1299 | NSCLC | EGFR Null | >500 |[3] |

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Outcome | Citation |

|---|---|---|---|---|

| PC9 (NSCLC) | This compound (>3 mg/kg) | Once daily, oral gavage | Tumor regression | [2] |

| PC9 (NSCLC) | This compound (30 mg/kg) | Once daily, oral gavage | Sustained tumor suppression (>100 days post-cessation) | [2] |

| L2987 (NSCLC) | This compound | Not specified | Suppression of tumor angiogenesis and blood flow | [2] |

| H1299 & H1975 | This compound (30 mg/kg) + Radiation (6 Gy) | Sequential: Radiation on Day 1, this compound on Days 2-12 | Markedly enhanced anti-tumor effect vs. either treatment alone | [3][4] |

| A549, H1299, H1975 | this compound | Continuous oral dosing for 5 days | Significant tumor growth inhibition |[3] |

Table 3: Clinical Trial Data (Phase I-IIa) in Advanced NSCLC

| Patient Cohort | Treatment | Disease Control Rate (≥4 months) | Objective Response Rate | Citation |

|---|---|---|---|---|

| Erlotinib-naïve | This compound (200 mg/day) | 43.3% | 3.3% | [1] |

| Erlotinib-resistant | This compound (200 mg/day) | 22.6% | 3.2% | [1] |

| EGFR Mutation (incl. T790M) | This compound (200 mg/day) | 70% | Not specified | [1] |

| EGFR Wild-Type | this compound (200 mg/day) | 29% | Not specified |[1] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation (Clonogenic) Assay

This protocol is used to assess the effect of this compound on the long-term survival and proliferative capacity of NSCLC cells.[3][4]

Materials:

-

NSCLC cell lines (e.g., A549, H1975, H1299)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

6-well culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding: Plate 500-1000 cells per well in 6-well plates and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 nM to 500 nM) or vehicle control (DMSO). A typical incubation time is 12-24 hours.[3]

-

Incubation: After drug exposure, wash the cells with PBS and replace with fresh, drug-free complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies (defined as ≥50 cells).

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

-

Quantification: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Protocol 2: In Vivo NSCLC Xenograft Study

This protocol describes the establishment of a subcutaneous NSCLC tumor model in immunodeficient mice to evaluate the anti-tumor activity of this compound.[2][3]

Materials:

-

Athymic nude mice (6-8 weeks old)

-

NSCLC cells (e.g., PC9, H1975) suspended in PBS or Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal housing and handling equipment compliant with institutional guidelines

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ NSCLC cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 3-90 mg/kg) or vehicle control once daily via oral gavage.[2] Treatment duration is typically 14-21 days.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

-

Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or evidence of significant morbidity. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot). Compare tumor growth inhibition between the treated and control groups.

Caption: A typical experimental workflow for an NSCLC xenograft study.

Protocol 3: Western Blot for Receptor Phosphorylation

This protocol is used to confirm the on-target activity of this compound by measuring the inhibition of EGFR phosphorylation in treated cells.[2]

Materials:

-

NSCLC cells cultured in plates

-

This compound

-

Growth factors (e.g., EGF) if studying ligand-induced phosphorylation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-Actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Serum-starve overnight if necessary.

-

Inhibition: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: (Optional) Stimulate the cells with a ligand like EGF for 10-15 minutes to induce receptor phosphorylation.

-

Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

-

Protein Quantification: Scrape and collect the lysate. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-pEGFR) overnight at 4°C.

-

Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Imaging: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Re-probe the membrane for total EGFR and a loading control (e.g., Actin) to normalize the data and confirm equal protein loading. Quantify band intensity to determine the reduction in phosphorylation.

References

- 1. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of pEGFR Following BMS-690514 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers. BMS-690514 is a potent, orally active, and reversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases.[3][4] It functions by competing with ATP for the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling.[5] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cells.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon binding of a ligand like EGF, the EGFR receptor dimerizes and autophosphorylates on tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound inhibits the kinase activity of EGFR, thus preventing this autophosphorylation and blocking downstream signaling.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of pEGFR after treating cells with this compound.

Detailed Experimental Protocol

This protocol is optimized for A431 cells, which overexpress EGFR.

1. Cell Culture and Treatment a. Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Serum-starve the cells for 12-16 hours in serum-free DMEM prior to treatment. d. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

2. EGF Stimulation a. Following this compound treatment, stimulate the cells with 100 ng/mL of human EGF for 15 minutes at 37°C to induce EGFR phosphorylation.

3. Cell Lysis a. After stimulation, place the plates on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS. c. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (total protein extract) to a new pre-chilled tube.

4. Protein Quantification a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

5. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with RIPA buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes. c. Load 20-30 µg of total protein per lane into a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. d. Run the gel at 120V until the dye front reaches the bottom.

6. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

7. Blocking and Antibody Incubation a. Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

- Anti-phospho-EGFR (Tyr1068) (1:1000 dilution in 5% BSA in TBST)

- Anti-EGFR (1:1000 dilution in 5% BSA in TBST)

- Anti-β-Actin (1:5000 dilution in 5% non-fat dry milk in TBST) as a loading control. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (1:2000 to 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pEGFR and total EGFR band intensities to the β-Actin band intensity. The ratio of normalized pEGFR to normalized total EGFR represents the level of EGFR phosphorylation.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensities normalized to the loading control and then expressed as a percentage of the EGF-stimulated control.

| Treatment Group | This compound (nM) | Relative pEGFR/Total EGFR Ratio (%) | Standard Deviation |

| Untreated Control | 0 | 5.2 | ± 1.1 |

| EGF Stimulated | 0 | 100.0 | ± 8.5 |

| EGF + this compound | 10 | 45.3 | ± 5.2 |

| EGF + this compound | 50 | 15.8 | ± 2.7 |

| EGF + this compound | 100 | 6.1 | ± 1.5 |

| EGF + this compound | 500 | 2.3 | ± 0.8 |

Conclusion

This protocol provides a comprehensive method for assessing the inhibitory effect of this compound on EGFR phosphorylation. The results obtained from this Western blot analysis can be used to determine the potency and efficacy of this compound in a cellular context, providing valuable data for drug development and cancer research. The provided diagrams and detailed steps ensure that the experimental workflow is clear and reproducible for researchers.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell Viability Assay with BMS-690514 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available, reversible inhibitor of the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 4 (HER4), and vascular endothelial growth factor receptor (VEGFR) kinases.[1][2][3] These receptor tyrosine kinases are often dysregulated in various cancers, including breast cancer, and play crucial roles in tumor cell proliferation, survival, and angiogenesis.[4] By targeting these key signaling pathways, this compound has demonstrated antitumor activity in preclinical models of breast cancer.[5]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in various breast cancer cell lines using common cell viability assays. The provided data and methodologies will enable researchers to evaluate the cytotoxic and anti-proliferative effects of this compound and to identify sensitive and resistant cell lines.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The IC50 values for this compound can vary depending on the breast cancer cell line, reflecting their diverse molecular characteristics and dependence on the signaling pathways targeted by the inhibitor.

For accurate and reproducible results, it is recommended to determine IC50 values at consistent time points, such as 24, 48, or 72 hours of continuous drug exposure.[6][7]

Table 1: Recommended Seeding Densities for Common Breast Cancer Cell Lines in a 96-well Plate

| Cell Line | Receptor Status | Recommended Seeding Density (cells/well) |

| MCF-7 | ER+, PR+/-, HER2- | 5,000 - 10,000 |

| MDA-MB-231 | ER-, PR-, HER2- (Triple Negative) | 10,000 - 20,000[8] |

| SK-BR-3 | ER-, PR-, HER2+ | 10,000 - 20,000 |

| BT-474 | ER+, PR+, HER2+ | 15,000 - 25,000 |

Note: Optimal seeding densities should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways involved in breast cancer progression. The diagram below illustrates the key pathways targeted by this compound.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the general workflow for assessing the effect of this compound on the viability of breast cancer cell lines.

Experimental Protocols

Two common and reliable methods for assessing cell viability are the Crystal Violet and MTT assays.

Crystal Violet Cell Viability Assay

This assay is based on the ability of crystal violet dye to bind to proteins and DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[9]

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixing solution: 4% paraformaldehyde in PBS or 100% methanol

-

Crystal Violet Staining Solution (0.1% w/v in 20% methanol)

-

Solubilization solution: 10% acetic acid or 1% SDS in PBS

-

Microplate reader (absorbance at 570-590 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 1 in 100 µL of complete medium per well. Include wells with medium only to serve as blanks. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Fixation: Gently aspirate the medium. Wash the cells once with 100 µL of PBS. Add 50 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.[1]

-

Staining: Discard the fixing solution and wash the plate gently with water. Add 50 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]

-

Washing: Carefully wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to remove excess water and let it air dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm, with a reference wavelength of 630-690 nm)

Protocol:

-

Cell Seeding: Follow step 1 of the Crystal Violet protocol.

-

Drug Treatment: Follow step 2 of the Crystal Violet protocol.

-

Incubation: Follow step 3 of the Crystal Violet protocol.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10] Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630-690 nm using a microplate reader.

-

Data Analysis: Follow step 9 of the Crystal Violet protocol to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a framework for evaluating the efficacy of this compound in breast cancer cell lines. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for advancing our understanding of the therapeutic potential of this targeted inhibitor in the context of breast cancer. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure the highest quality data.

References

- 1. clyte.tech [clyte.tech]

- 2. Cell Counting & Health Analysis [sigmaaldrich.com]

- 3. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro evaluation of the anti‑breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tpp.ch [tpp.ch]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Angiogenesis Assays Using BMS-690514

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent and selective oral inhibitor of the human epidermal growth factor receptor (EGFR), HER2, and HER4, as well as the vascular endothelial growth factor receptor (VEGFR) kinases.[1][2] By targeting both the HER kinase family and the VEGFR family, this compound disrupts signaling pathways crucial for both tumor cell proliferation and tumor-associated angiogenesis.[1][2][3] Its ability to inhibit VEGFR signaling makes it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.

These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound using three standard assays: the in vitro Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo Matrigel Plug Assay.

Mechanism of Action: Dual Inhibition of HER and VEGFR Pathways